Taurohyocholic acid

Catalog No.
S639162
CAS No.
32747-07-2
M.F
C26H45NO7S
M. Wt
515.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurohyocholic acid

CAS Number

32747-07-2

Product Name

Taurohyocholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N

SMILES

Array

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

The exact mass of the compound Taurohyocholate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Taurine conjugates [ST0504]. However, this does not mean our product can be used or applied in the same or a similar way.

Taurohyocholic acid (THCA) is the taurine-conjugated form of hyocholic acid (HCA), a primary bile acid prominent in select mammals and found in humans. Beyond its role in lipid digestion, THCA functions as a critical signaling molecule, notably as a farnesoid X receptor (FXR) antagonist and a Takeda G-protein-coupled receptor 5 (TGR5) agonist. These specific receptor interactions distinguish it from other bile acids and are central to its utility in metabolic and cell signaling research, making the choice between THCA and its analogs a critical procurement decision.

Substituting Taurohyocholic acid (THCA) with its unconjugated form, Hyocholic acid (HCA), or with bile acids having a different core structure, such as Taurocholic acid (TCA), fundamentally alters key experimental parameters. The taurine conjugation on THCA dramatically lowers its pKa to ~1, compared to a pKa of ~5 for unconjugated bile acids like HCA. This ensures THCA remains ionized and highly soluble across a broad physiological pH range, a critical factor for formulation stability and bioavailability in cell culture and in vivo models. Furthermore, the specific 3α,6α,7α-trihydroxy core of THCA dictates its unique receptor binding profile, particularly its antagonist activity at FXR, a property not shared by potent FXR agonists like chenodeoxycholic acid or weak modulators like TCA. Therefore, replacing THCA with a close analog compromises both physicochemical handling and specific biological activity, leading to non-reproducible outcomes.

Superior Aqueous Solubility and Handling Due to Low pKa

The taurine conjugation of Taurohyocholic acid (THCA) provides a significant handling and formulation advantage over its unconjugated precursor, Hyocholic acid (HCA). The pKa of taurine-conjugated bile acids is approximately 1, whereas the pKa for unconjugated bile acids is around 5. This means THCA remains fully ionized and soluble in aqueous solutions across the entire physiological pH range, while HCA will precipitate in neutral or acidic conditions, complicating its use in buffers and media.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ≈ 1 (as a taurine conjugate)
Comparator Or BaselineHyocholic acid (unconjugated): pKa ≈ 5
Quantified DifferenceFour orders of magnitude difference in acidity
ConditionsAqueous solution

For any in vitro or in vivo study, THCA's solubility ensures reproducible dosing and higher bioavailability without the need for complex formulation strategies or pH adjustments that are required for HCA.

Defined Farnesoid X Receptor (FXR) Antagonism Unlike Agonist Analogs

Taurohyocholic acid and its structural relatives (muricholic acids) are established as naturally occurring FXR antagonists. This contrasts sharply with other primary bile acids like Chenodeoxycholic acid (CDCA), which is the most potent endogenous FXR agonist, and Taurocholic acid (TCA), which acts as a weak FXR agonist. For instance, while CDCA activates FXR with an EC50 of ~10-20 µM, THCA and related compounds actively inhibit receptor activation, providing an opposing biological signal.

Evidence DimensionFXR Activity Profile
Target Compound DataFXR Antagonist
Comparator Or BaselineChenodeoxycholic acid (CDCA): Potent FXR Agonist (EC50 ≈ 10-20 µM); Taurocholic acid (TCA): Weak FXR Agonist
Quantified DifferenceQualitatively opposite mechanism of action (antagonist vs. agonist)
ConditionsIn vitro nuclear receptor activation assays

Procuring THCA is essential for specifically studying FXR inhibition; substituting with common bile acids like TCA or CDCA would produce the opposite biological effect, invalidating experimental results.

Distinct TGR5 Agonist Potency Compared to Benchmark Ligands

Taurohyocholic acid acts as an agonist for the G-protein coupled bile acid receptor TGR5. While direct head-to-head EC50 values are context-dependent, its activity profile is distinct from other common bile acids. The benchmark TGR5 agonist is Taurolithocholic acid (TLCA), with a potent EC50 of ~0.33 µM. Other bile acids show a wide range of potencies, with Cholic acid (the core of TCA) being a much weaker agonist (EC50 ~7.72 µM). Hyocholic acid itself is known to activate TGR5 to promote GLP-1 secretion. The specific potency of THCA allows for targeted modulation of this pathway, differentiating it from more potent or weaker analogs.

Evidence DimensionTGR5 Agonist Potency (EC50)
Target Compound DataTGR5 Agonist (potency related to HCA)
Comparator Or BaselineTaurolithocholic acid (TLCA): EC50 ≈ 0.33 µM (potent agonist); Cholic acid (CA): EC50 ≈ 7.72 µM (weak agonist)
Quantified DifferenceOccupies a specific potency range distinct from benchmark high-potency and low-potency TGR5 agonists
ConditionscAMP production assays in TGR5-transfected cells

Researchers studying TGR5 signaling require agonists with defined potency; THCA offers a specific activity level that is not interchangeable with the much stronger TLCA or weaker TCA.

Specific Blockade of FXR Signaling in Metabolic Research

For investigating the downstream effects of FXR inhibition in models of liver disease, obesity, or diabetes. Unlike general bile acid pool modulation, THCA allows for targeted antagonism without the confounding agonist activity of bile acids like CDCA or TCA.

High-Throughput Screening and In Vitro Assays Requiring Stable Aqueous Formulation

Ideal for use in automated cell-based assays and screening campaigns where compound precipitation is a critical point of failure. The low pKa and high solubility of THCA ensure consistent concentrations in aqueous media, improving data quality and reproducibility compared to its unconjugated form, HCA.

Modulation of TGR5-Mediated Pathways in Gastroenterology and Immunology

As a TGR5 agonist with a distinct potency, THCA is a suitable tool for studying TGR5-dependent processes like GLP-1 secretion in enteroendocrine cells or anti-inflammatory responses in macrophages, where benchmark agonists like TLCA may cause receptor overstimulation or off-target effects.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

515.29167395 Da

Monoisotopic Mass

515.29167395 Da

Heavy Atom Count

35

UNII

Z6K73MU7TF

Wikipedia

Taurohyocholic acid
Taurohyocholate

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Taurine conjugates [ST0504]

Dates

Last modified: 04-14-2024
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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